4-Chlorofuro[3,2-c]pyridine
Overview
Description
4-Chlorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fourth position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-chloropyridine with suitable reagents to form the desired furopyridine structure. For instance, a solution of this compound in carbon tetrachloride can be cooled to -15°C, followed by the addition of bromine drop-wise over a fifteen-minute period .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions. The process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted furopyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of furo[3,2-c]pyridine-2-carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced furopyridine derivatives.
Scientific Research Applications
4-Chlorofuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of novel materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use. The exact pathways involved vary based on the application and the specific target being studied .
Comparison with Similar Compounds
- 4-Methoxyfuro[3,2-c]pyridine
- 4-Piperazin-1-yl-furo[3,2-c]pyridine
- 7-Bromofuro[3,2-c]pyridine
Comparison: 4-Chlorofuro[3,2-c]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and binding properties. Compared to its methoxy and piperazinyl analogs, the chlorine derivative exhibits different substitution patterns and electronic effects. The bromine analog, while similar, has different steric and electronic properties due to the larger size and different reactivity of the bromine atom .
Properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFYLJLHPZSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381533 | |
Record name | 4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31270-80-1 | |
Record name | 4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorofuro[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Chlorofuro[3,2-c]pyridine synthesized?
A1: this compound can be synthesized from furo[3,2-c]pyridine in a two-step process. First, furo[3,2-c]pyridine is converted to furo[3,2-c]pyridine 5-oxide using hydrogen peroxide as an oxidant []. Subsequently, the 5-oxide derivative is treated with phosphorus oxychloride, leading to the formation of this compound [].
Q2: What is the role of this compound in organic synthesis?
A2: this compound serves as a key intermediate in the synthesis of 2-arylfuro[3,2-c]pyridines []. The chlorine atom at the 4-position can be readily substituted by various nucleophiles. For instance, it reacts with zinc and acetic acid to afford the corresponding 2-arylfuro[3,2-c]pyridine derivative [].
Q3: How does the reactivity of this compound compare to similar compounds?
A3: Kinetic studies comparing the nucleophilic substitution of various 2-chloropyridines, including this compound, have been performed []. These studies revealed that the reactivity of these compounds towards nucleophiles like piperidine can be influenced by factors such as autocatalysis and solvent acidity []. By comparing reaction rate constants, researchers can classify the reactivity of these chlorinated heterocycles relative to a standard compound like 2-chloropyridine []. This information is valuable for understanding the reactivity trends within this class of compounds and for designing synthetic strategies.
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